

Spectroscopic data of Benzo[d]isoxazol-7-amine (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Benzo[d]isoxazol-7-amine*

Cat. No.: *B1375660*

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Characterization of **Benzo[d]isoxazol-7-amine**

Introduction

Benzo[d]isoxazol-7-amine is a heterocyclic aromatic compound featuring a fused benzene and isoxazole ring system with an amino substituent. This scaffold is of significant interest to researchers in medicinal chemistry and materials science due to its structural resemblance to biologically active molecules and its potential as a building block in the synthesis of more complex entities. Unambiguous structural confirmation is the bedrock of chemical research and development. Therefore, a thorough understanding of the spectroscopic signature of **Benzo[d]isoxazol-7-amine** is paramount for any scientist working with this molecule.

This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **Benzo[d]isoxazol-7-amine**. As empirical data for this specific compound is not widely published, this document leverages established spectroscopic principles and data from structurally analogous compounds to construct a reliable, expected spectroscopic profile. Furthermore, it offers field-proven, detailed protocols for acquiring high-fidelity data, designed to serve as a self-validating framework for researchers.

Molecular Structure and Atom Numbering

To facilitate a clear and precise discussion of the spectroscopic data, the following atom numbering scheme will be used for **Benzo[d]isoxazol-7-amine**.

Caption: Molecular structure of **Benzo[d]isoxazol-7-amine** with IUPAC numbering.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. For **Benzo[d]isoxazol-7-amine**, the aromatic region is expected to show a complex pattern due to the influence of both the fused isoxazole ring and the electron-donating amine group. The amine protons will likely appear as a broad singlet.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Rationale
H3	~8.8 - 9.2	Singlet (s)	N/A	This proton is attached to an sp^2 carbon adjacent to the electronegative oxygen and nitrogen atoms of the isoxazole ring, leading to significant deshielding.
H4	~7.0 - 7.3	Doublet of doublets (dd)	$J \approx 7-9, J \approx 1-2$	Ortho-coupled to H5 and meta-coupled to H6. The electron-donating NH_2 group at C7 shields the ortho (C6) and para (C4) positions, shifting this proton upfield relative to a non-substituted benzisoxazole.
H5	~7.4 - 7.7	Triplet (t) or dd	$J \approx 7-9$	Ortho-coupled to both H4 and H6.
H6	~6.8 - 7.1	Doublet of doublets (dd)	$J \approx 7-9, J \approx 1-2$	Ortho-coupled to H5 and para-coupled to H4. It is strongly

shielded by the adjacent ortho-amino group, resulting in a significant upfield shift.

The chemical shift is variable and depends on concentration, temperature, and solvent. The protons are exchangeable, leading to a broad signal.^[1] Addition of D₂O would cause this signal to disappear.^[1]

NH ₂	~5.0 - 6.0	Broad Singlet (br s)	N/A
-----------------	------------	----------------------	-----

Causality in Experimental Choices:

- Solvent: DMSO-d₆ is chosen as the preferred solvent. Its polarity effectively solubilizes the amine, and its hydrogen bond accepting nature slows down the N-H proton exchange rate compared to protic solvents, often resulting in a more clearly observable NH₂ signal.
- Internal Standard: Tetramethylsilane (TMS) is used as the internal standard, with its signal defined as 0.00 ppm for referencing chemical shifts.^[2]

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The chemical shifts are highly sensitive to hybridization and the electronic effects of neighboring atoms and functional groups.

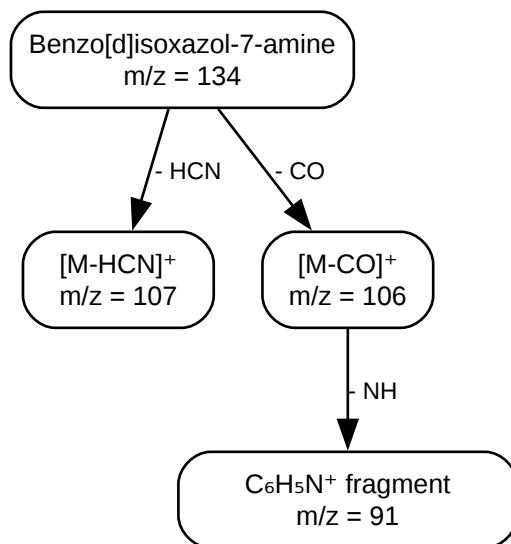
Predicted ^{13}C NMR Data (101 MHz, DMSO-d₆)

Carbon	Predicted Chemical Shift (δ , ppm)	Rationale
C3	~155 - 160	sp ² carbon in the isoxazole ring, adjacent to electronegative O and N atoms. Expected to be the most downfield of the CH carbons.
C3a	~118 - 122	Quaternary carbon at the fusion of the two rings. Shielded compared to C7a due to its position relative to the isoxazole nitrogen.
C4	~110 - 115	Shielded by the para-amino group's electron-donating resonance effect.
C5	~128 - 132	The electronic environment is less affected by the substituent compared to C4 and C6.
C6	~108 - 112	Strongly shielded by the ortho-amino group's powerful electron-donating effect.
C7	~145 - 150	Quaternary carbon directly attached to the electron-donating amine group, causing a downfield shift (ipso-carbon).
C7a	~162 - 166	Quaternary carbon at the ring junction, part of the C=N bond of the isoxazole ring, resulting in a significant downfield shift. [3]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted Characteristic IR Absorption Bands

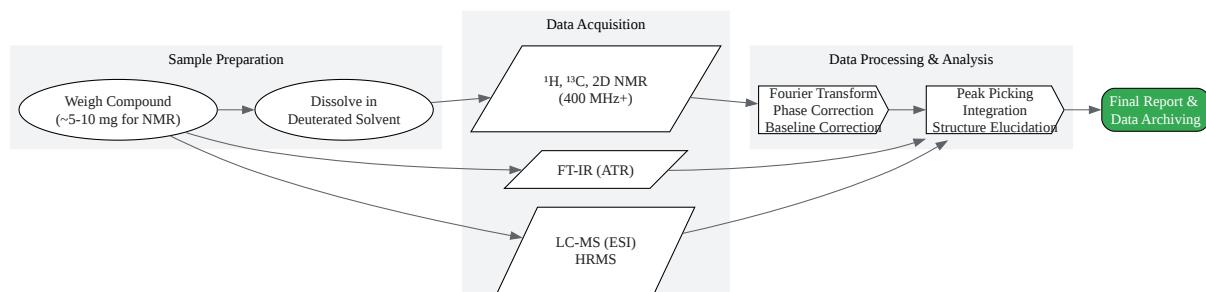

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Rationale
3450 - 3300	N-H Asymmetric & Symmetric Stretch	Medium	Characteristic of a primary amine (-NH ₂). Two distinct bands are expected.[1][4]
1650 - 1580	N-H Bending (Scissoring)	Medium-Strong	Confirms the presence of a primary amine.[4]
1620 - 1580	C=N Stretch	Medium	From the isoxazole ring.
1550 - 1450	C=C Aromatic Ring Stretch	Medium-Strong	Multiple bands are expected, characteristic of the benzene ring.
1335 - 1250	C-N Stretch (Aromatic)	Strong	The bond between the aromatic ring (C7) and the amine nitrogen.[4]
1250 - 1100	N-O Stretch	Medium-Strong	Characteristic of the isoxazole ring system. [5]
910 - 665	N-H Wag	Broad, Strong	Out-of-plane bending of the N-H bonds in the primary amine.[4]

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and structural features.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

- Molecular Ion (M⁺): The molecular formula is C₇H₆N₂O. The exact mass will be approximately 134.0480 g/mol. A prominent molecular ion peak is expected at m/z = 134. The presence of two nitrogen atoms adheres to the Nitrogen Rule, which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[\[1\]](#)
- Key Fragmentation Pathways: Aromatic and heterocyclic systems are relatively stable, but predictable fragmentation can occur.


[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathway for **Benzo[d]isoxazol-7-amine** in EI-MS.

Experimental Protocols

The following protocols are designed to ensure the acquisition of high-quality, reproducible spectroscopic data.

General Analytical Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem.libretexts.org [chem.libretexts.org]
- 2. rsc.org [rsc.org]
- 3. [DSpace](https://dr.lib.iastate.edu) [dr.lib.iastate.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. rjpbc.s3.amazonaws.com [rjpbc.s3.amazonaws.com]
- To cite this document: BenchChem. [Spectroscopic data of Benzo[d]isoxazol-7-amine (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1375660#spectroscopic-data-of-benzo-d-isoxazol-7-amine-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com